6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Overview
Description
6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a 5-chloro-2-methoxyphenyl group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxybenzaldehyde and 3-cyanopyridine.
Condensation Reaction: The 5-chloro-2-methoxybenzaldehyde undergoes a condensation reaction with 3-cyanopyridine in the presence of a base such as sodium ethoxide to form the corresponding intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of methyl derivatives.
Esterification: Formation of ester derivatives.
Scientific Research Applications
6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid: Similar structure with a bromo group instead of a chloro group.
6-(5-Chloro-2-hydroxyphenyl)pyridine-3-carboxylic acid: Similar structure with a hydroxy group instead of a methoxy group.
6-(5-Chloro-2-methylphenyl)pyridine-3-carboxylic acid: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the specific combination of the chloro and methoxy groups, which can impart distinct chemical and biological properties. The presence of these groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMTIHBFZTQPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680885 | |
Record name | 6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-18-2 | |
Record name | 3-Pyridinecarboxylic acid, 6-(5-chloro-2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261960-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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